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molecular formula C10H9ClN2O B8802985 2-Chloro-8-methoxy-4-methylquinazoline CAS No. 953039-90-2

2-Chloro-8-methoxy-4-methylquinazoline

Cat. No. B8802985
M. Wt: 208.64 g/mol
InChI Key: FMSHPLJQHOFMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932262B2

Procedure details

To 8-methoxy-4-methylquinazolin-2-ol was added POCl3 and the mixture was added heated to 100° C. for 16 h when the reaction went to completion. To the reaction mixture was added ice and water and the precipitated solid was filtered and dried on the high vacuum overnight to give 2-chloro-8-methoxy-4-methylquinazoline. ES/MS m/z 209 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10](O)[N:9]=[C:8]2[CH3:14].O=P(Cl)(Cl)[Cl:17]>O>[Cl:17][C:10]1[N:9]=[C:8]([CH3:14])[C:7]2[C:12](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2C(=NC(=NC12)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried on the high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C(=N1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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